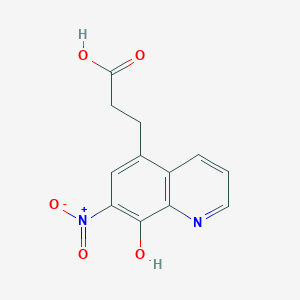
2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl-: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, a methoxy group at the 7 position, and two methyl groups at the 2 position. The benzopyran structure is a fused ring system consisting of a benzene ring fused to a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenol and 2,2-dimethyl-3-buten-2-ol.
Formation of Intermediate: The starting materials undergo a series of reactions, including alkylation and cyclization, to form an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 7 position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine:
Antioxidant Properties: The compound exhibits antioxidant properties, making it useful in the development of antioxidant therapies.
Anti-inflammatory Agents: It may have potential as an anti-inflammatory agent in the treatment of various inflammatory conditions.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance their properties.
Coatings and Paints: It may be used in the formulation of coatings and paints to improve their durability and performance.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Signal Transduction Modulation: The compound may modulate signal transduction pathways, affecting cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
- 2H-1-Benzopyran, 2-ethenyl-3,4-dihydro-5-methoxy-2,7-dimethyl-
Comparison:
- Structural Differences: The presence of chlorine atoms, methoxy group, and methyl groups in 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- distinguishes it from other similar compounds.
- Reactivity: The unique substituents in the compound may influence its reactivity and chemical behavior compared to other benzopyran derivatives.
- Applications: The specific functional groups in the compound may confer unique properties and applications in various fields, such as medicine and industry.
Eigenschaften
CAS-Nummer |
73739-03-4 |
|---|---|
Molekularformel |
C12H12Cl2O2 |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
3,4-dichloro-7-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6H,1-3H3 |
InChI-Schlüssel |
RLFREWACMAYOEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)






![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)

![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)



